2-(1-Methyl-1H-benzimidazol-2-yl)ethanol dihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

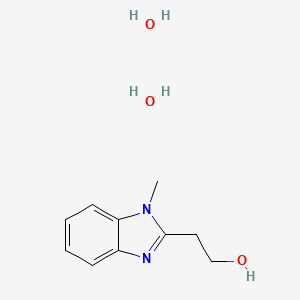

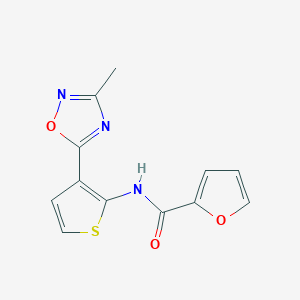

“2-(1-Methyl-1H-benzimidazol-2-yl)ethanol dihydrate” is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The SMILES string for this compound is CN1C(CCO)=NC2=C1C=CC=C2.O.O .

Molecular Structure Analysis

The molecular structure of “2-(1-Methyl-1H-benzimidazol-2-yl)ethanol dihydrate” can be represented by the SMILES string CN1C(CCO)=NC2=C1C=CC=C2.O.O . This indicates that the compound contains a benzimidazole ring with a methyl group at the 1-position and an ethanol group at the 2-position. The dihydrate refers to the presence of two water molecules associated with the compound.

Physical And Chemical Properties Analysis

The compound is a solid . Unfortunately, there is no further information available on the physical and chemical properties of “2-(1-Methyl-1H-benzimidazol-2-yl)ethanol dihydrate”.

Applications De Recherche Scientifique

Antimicrobial and Antifungal Properties

Research demonstrates that derivatives of 2-(1-Methyl-1H-benzimidazol-2-yl)ethanol show significant antimicrobial and antifungal properties. For example, a study synthesized a series of compounds which exhibited moderate to good antimicrobial activities against various strains, including challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Helicobacter pylori, demonstrating their potential as therapeutic agents in combating infections (Shivakumar et al., 2018).

Anti-inflammatory Potential

Compounds derived from 2-(1-Methyl-1H-benzimidazol-2-yl)ethanol have been found to exhibit anti-inflammatory properties. In particular, some derivatives have shown comparable or superior efficacy to standard anti-inflammatory drugs in reducing inflammation in models of carrageenan-induced paw edema in rats (KunnambathKrishnakumar et al., 2013).

Cancer Research

This chemical has also been utilized in cancer research, where certain derivatives have demonstrated potential as antineoplastic agents. For instance, a series of benzimidazole derivatives were synthesized and evaluated for their antitumor activity, showing promising results against various cancer cell lines, including hepatocellular carcinoma and breast adenocarcinoma (Varshney et al., 2015).

Structural and Spectroscopic Studies

The structural and spectroscopic properties of 2-(1-Methyl-1H-benzimidazol-2-yl)ethanol derivatives have been extensively studied. These studies provide insights into the molecular structure and behavior of these compounds, which are essential for understanding their potential applications in various fields, including material science and pharmacology (Liu et al., 2013).

Safety and Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) and a skin irritant (Skin Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The precautionary statements include P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .

Mécanisme D'action

Target of Action

The primary targets of 2-(1-Methyl-1H-benzimidazol-2-yl)ethanol dihydrate are currently unknown . This compound is a unique chemical provided to early discovery researchers

Mode of Action

Benzimidazole derivatives have been studied for their interactions with various targets . The compound’s interaction with its targets and the resulting changes would depend on the specific targets it binds to.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(1-Methyl-1H-benzimidazol-2-yl)ethanol dihydrate . These factors could include the pH of the environment, the presence of other molecules, and temperature, among others.

Propriétés

IUPAC Name |

2-(1-methylbenzimidazol-2-yl)ethanol;dihydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.2H2O/c1-12-9-5-3-2-4-8(9)11-10(12)6-7-13;;/h2-5,13H,6-7H2,1H3;2*1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVQQRKSRXBIPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CCO.O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Methyl-1H-benzimidazol-2-yl)ethanol dihydrate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorobenzyl)-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2466647.png)

![1-(3,4-Dichlorophenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2466651.png)

![2-[[5-[(5-Chloroquinolin-8-yl)oxymethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone](/img/structure/B2466660.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/no-structure.png)

![N-(3-chlorophenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide](/img/structure/B2466664.png)

![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2466666.png)

![ethyl 2-{2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2466667.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2466669.png)